molecular formula C7H3Cl2NO2S2 B3380766 5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride CAS No. 205055-20-5

5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride

Cat. No.: B3380766
CAS No.: 205055-20-5
M. Wt: 268.1 g/mol
InChI Key: DDOAASFFFGZAFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride typically involves the chlorination of thieno[3,2-b]pyridine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

Thieno[3,2-b]pyridine-2-sulfonic acid+SOCl25-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride+SO2+HCl\text{Thieno[3,2-b]pyridine-2-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Thieno[3,2-b]pyridine-2-sulfonic acid+SOCl2​→5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride+SO2​+HCl

The reaction mixture is then purified by recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride is unique due to its thieno-pyridine core structure, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the thieno-pyridine core is desired .

Properties

IUPAC Name

5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S2/c8-6-2-1-5-4(10-6)3-7(13-5)14(9,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOAASFFFGZAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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